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Defensin C

Cat. No.: B1577263
Attention: For research use only. Not for human or veterinary use.
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Description

Defensin C is a research-grade cationic host defense peptide (HDP) for investigating innate immunity and antimicrobial mechanisms. Defensins are small, cysteine-rich peptides broadly active in host defense, primarily synthesized by epithelial cells and neutrophils . Research indicates defensins exhibit direct antimicrobial activity against bacteria, fungi, and viruses, and also play complex immunomodulatory roles, such as mediating chemotaxis of immune cells and influencing the establishment of adaptive immunity . The mechanism of action for many defensins involves membrane permeabilization of microbial targets, leading to cell death . Some defensins also induce a regulated cell death process in yeast with apoptosis-like features, including increased reactive oxygen species (ROS), loss of mitochondrial functionality, and activation of metacaspases . Beyond direct microbial killing, this compound is a vital tool for studying mucosal barrier function, gut microbiota regulation, and the role of defensins in diseases like inflammatory bowel disease, chronic inflammatory lung disease, and cancer . This peptide is essential for basic research exploring nutrient-dependent regulation of defensins and for translational studies aiming to develop novel anti-infective or immunomodulatory therapies . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

FTCDVLGFEIAGTKLNSAACGAHCLALGRTGGYCNSKSVCVCR

Origin of Product

United States

Genetic and Genomic Architecture of Defensin Genes

Gene Organization and Chromosomal Distribution of Defensin (B1577277) Loci

Defensin genes are frequently organized in clusters within the genome, a characteristic observed across different species and defensin families. In humans, for instance, beta-defensin genes are densely clustered in syntenic chromosomal regions, including a significant cluster on chromosome 8p23.1. researchgate.netmdpi.comactamicrobio.bg Another cluster of human beta-defensin genes is found on chromosome 6. Alpha-defensin genes in humans are also located in a cluster on chromosome 8p23. daneshyari.comcmdm.tw Similarly, in cattle, beta-defensin genes occur in four clusters on chromosomes 8, 13, 23, and 27, which are orthologous to human beta-defensin clusters. researchgate.net Plant defensin genes have also been found to be distributed across multiple chromosomes, as seen in durum wheat where 28 identified defensin genes are spread across all chromosomes except 4A and 7A. mdpi-res.com

Studies on specific defensins named "Defensin C" in invertebrates provide further insight into gene organization. In the soft tick Ornithodoros moubata, four defensin isoforms, including this compound and D, have been identified, and their genes consist of four exons and three introns. nih.govfrontiersin.org This gene organization with multiple exons and introns has also been reported in mussel defensins but differs from the typical insect defensin gene structure. nih.gov

Transcriptional Regulation of Defensin Gene Expression

The expression of defensin genes is tightly regulated, allowing for rapid and appropriate responses to microbial challenges and environmental stimuli. This regulation occurs at multiple levels, including inducible expression patterns, the involvement of pattern recognition receptors and signaling pathways, and tissue-specific expression.

Defensin gene expression can be either constitutive or inducible. Inducible expression is a key feature, enabling organisms to ramp up their defense mechanisms upon encountering pathogens. In Aedes aegypti, the expression of this compound (DefC), along with Defensin A (DefA), is upregulated early after ingestion of blood infected with chikungunya virus (CHIKV) or Zika virus (ZIKV). This suggests a role for these defensins in the mosquito's antiviral response. In the tick Ornithodoros moubata, the expression of defensin genes, including isoforms C and D, is predominantly in the midgut and is upregulated in response to blood feeding and bacterial injection. nih.gov

In plants, defensin gene expression can be induced by pathogenic attack and abiotic stress. For example, in tomato, the transcription of defensin-encoding genes is primarily dependent on specific pathogen recognition patterns.

The induction of defensin gene expression in response to pathogens is often mediated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). Activation of PRRs triggers intracellular signaling pathways that lead to the activation of transcription factors that regulate defensin gene expression.

Key signaling pathways involved in defensin regulation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, in bovine mammary epithelial cells, the TLR/NF-κB pathway plays a crucial role in beta-defensin induction, with contributions from the MAPK pathway. Stimulation with E. coli or lipopolysaccharide (LPS) can trigger the NF-κB pathway, leading to the translocation of NF-κB dimers into the nucleus to initiate gene expression. The MAPK pathway, including components like JNK, ERK, and p38, is also activated by LPS and correlates with increased beta-defensin expression. Studies in chicken intestinal epithelial cells have shown that Lactobacillus rhamnosus and its cell wall components induce avian beta-defensin 9 expression via a TLR2-mediated NF-κB/JNK pathway.

In Ornithodoros moubata ticks, the upstream regions of defensin genes contain sequence motifs homologous to the response element for the transcription factor NF-κB/Rel, suggesting that this pathway is involved in regulating tick defensin gene expression. In Aedes aegypti, the Toll pathway, which is activated by Wolbachia infection through oxidative stress, leads to the expression of antimicrobial molecules, including this compound, that increase resistance to dengue virus infection. RNAi depletion of this compound compromises this Wolbachia-induced resistance, highlighting its role in this pathway.

Defensin expression often exhibits tissue-specific and cell-type dependent patterns, allowing for localized defense at vulnerable sites. In mammals, alpha-defensins are particularly abundant in neutrophils, certain macrophage populations, and Paneth cells of the small intestine. mdpi-res.com Beta-defensins are more often produced by epithelial cells lining various organs, such as the epidermis, bronchial tree, and genitourinary tract. researchgate.netmdpi-res.com Human alpha- and beta-defensin mRNA expression in gastrointestinal epithelia is tissue- and peptide-specific.

In invertebrates, tissue-specific production of antimicrobial peptides, including defensins, has been observed. In Ornithodoros moubata, while isoforms A and B are expressed exclusively in the midgut, isoforms C and D exhibit a broader distribution, with gene expression occurring in the fat body and midgut, suggesting tissue-specific roles. In bed bugs, insect defensins are expressed principally in the fat bodies and, to a lesser extent, in the midguts, hemocytes, and other tissues. Plant defensins are also expressed in various tissues, including seedlings, leaves, roots, and fruits, and their localization can be at peripheral layers of cells.

Copy-number variation (CNV), which refers to differences in the number of copies of a particular gene, is extensive for defensin genes across mammals. researchgate.net This variation can significantly impact gene expression levels. In humans, there is considerable copy number variation at the alpha-defensin genes DEFA1 and DEFA3, and the genomic copy number ratio of these genes accurately predicts their expression ratio. However, studies on human beta-defensin 2 (hBD-2) have shown considerable inter-individual variability in gene expression, but not always a direct correlation with CNV number in certain conditions like adeno-tonsillar hypertrophy. In cattle, extensive beta-defensin gene CNV has been observed, and the expression levels of some beta-defensins are correlated with genomic copy numbers. researchgate.net In pigs, abundant beta-defensin CNVs have been found, and a strong correlation exists between genomic copy number and expression levels for some genes. These findings highlight that CNV is a significant factor contributing to the variability in defensin gene expression, potentially influencing disease susceptibility and other phenotypes. researchgate.net

Mechanisms of Gene Duplication and Diversification within Defensin Families

The diversity and expansion of defensin families are largely attributed to mechanisms of gene duplication and subsequent diversification. Repeated gene duplication events have led to the formation of defensin gene clusters observed in various genomes. daneshyari.comcmdm.tw Following duplication, the duplicated genes can undergo diversification through processes such as point mutations, insertions, and deletions, leading to the evolution of new defensin peptides with altered sequences and potentially novel functions.

Comparative analysis of mammalian alpha-defensins in rodents and primates reveals that the current repertoires are primarily a result of repeated gene duplication and positive diversifying selection after species divergence. daneshyari.comcmdm.tw This diversification appears to have acted particularly on the functionally active mature defensin region. daneshyari.comcmdm.tw Similarly, in murine beta-defensins, while signal sequences show conservation, the mature peptide regions exhibit low sequence conservation, indicative of diversification following duplication.

In bivalve mollusks, the expanded repertoire of big defensin sequences is thought to be the product of independent lineage-specific gene tandem duplications followed by rapid molecular diversification. This ongoing evolutionary process can result in the presence of both canonical and non-canonical defensin sequences within a species. The presence of multiple, divergent subsets of defensins within a species is hypothesized to enhance the ability to cope with a wider range of microbial challenges. daneshyari.comcmdm.tw

Structural Determinants of Defensin Function

Conserved Structural Folds and Motifs

Defensins are characterized by conserved structural folds stabilized by intramolecular disulfide bonds pnas.orgmdpi.com. A common fold observed in many defensins, including plant and insect defensins, is the cysteine-stabilized αβ (CSαβ) fold mdpi.comresearchgate.net. This fold typically consists of one α-helix and a triple-stranded antiparallel β-sheet oup.compnas.orgfrontiersin.org. The secondary structure elements are connected by loops, with loops L1 and L3 often being the longest mdpi.com.

A significant conserved motif in many defensins, particularly plant defensins, is the γ-core motif mdpi.com. This motif, typically 8-18 amino acid residues long, comprises two antiparallel beta-strands (β2 and β3) and the loop (L3) connecting them mdpi.com. It often contains conserved GXC or CXG triads and is characterized by a net cationic charge and an amphipathic geometry due to the periodic placement of charged and hydrophobic residues mdpi.com. The γ-core motif is often involved in mediating protein-membrane interactions and contains residues that form phospholipid-binding sites mdpi.comscitechnol.com.

Relationship between Tertiary Structure and Biological Activity

The tertiary structure presents specific regions, such as the γ-core motif and loop regions, that are critical determinants of activity mdpi.comoup.comnih.gov. These regions often contain residues that interact with target cell membranes or other cellular components mdpi.comoup.comnih.gov. Structure-activity relationship studies have shown that specific structural features, like the amphipathicity of the β-sheet structure with distinct polar and hydrophobic faces, play a vital role in defining microbicidal potency and spectrum nih.gov.

Molecular Interactions with Biological Membranes

A primary mechanism of action for many defensins involves interaction with biological membranes, particularly the negatively charged membranes of microbes semanticscholar.orgnih.govmdpi.com. This interaction is often the first step in disrupting cellular integrity or interfering with essential processes semanticscholar.orgmdpi.com.

Lipid Binding Specificity and Electrostatic Interactions

Defensin (B1577277) interaction with membranes is often initiated by electrostatic interactions between the positively charged defensin peptides and the negatively charged components of the microbial cell membrane, such as anionic phospholipids (B1166683) nih.govmdpi.comacs.org. The net cationic charge of defensins is a key factor in their initial attraction to the negatively charged microbial surface mdpi.comnih.govmdpi.com.

Beyond initial electrostatic attraction, defensins can exhibit specificity in binding to certain membrane lipids scitechnol.comsemanticscholar.org. For instance, some defensins preferentially bind to specific phospholipids like phosphatidic acid (PA) or phosphatidylinositol 4,5-bisphosphate (PIP2) mdpi.comsemanticscholar.orgelifesciences.org. These specific lipid binding events can be mediated by particular structural motifs, such as the cationic grip formed by residues within the γ-core motif mdpi.complos.org. This specific binding can lead to the formation of defensin-lipid complexes and is crucial for subsequent membrane permeabilization or disruption mdpi.comsemanticscholar.orgelifesciences.org.

The distribution and balance of positively charged and hydrophobic residues on the defensin surface are critical for selective interaction with bacterial versus eukaryotic membranes, contributing to their lower toxicity towards host cells acs.orgresearchgate.net.

Mechanistic Models of Membrane Permeabilization

Several models have been proposed to explain how defensins and other antimicrobial peptides permeabilize cell membranes, including the barrel-stave, toroidal pore, and carpet models mdpi.comresearchgate.netmdpi.com.

Barrel-Stave Model: In this model, peptides insert perpendicularly into the membrane, forming a pore where the peptides arrange like staves of a barrel, with hydrophobic regions facing the lipid core and hydrophilic regions lining the aqueous pore mdpi.comresearchgate.net.

Toroidal Pore Model: This model suggests that peptides interact with lipid headgroups, causing the membrane to bend and form a pore lined by both peptides and lipid headgroups mdpi.comresearchgate.netmdpi.com. Lipids are interspersed between the peptides in the pore researchgate.net.

Carpet Model: In this model, peptides accumulate on the membrane surface parallel to the lipid bilayer, forming a "carpet." Once a critical concentration is reached, the accumulation destabilizes the membrane, leading to disruption or the formation of transient pores without the peptides necessarily inserting deeply or forming defined transmembrane channels mdpi.comresearchgate.netmdpi.com.

While these models describe potential mechanisms, the exact way a specific defensin interacts with and permeabilizes a membrane can be complex and may not strictly adhere to a single model, potentially involving aspects of multiple mechanisms or novel pathways mdpi.comsemanticscholar.orgpnas.org. For example, some defensins induce membrane disruption through direct destabilization mechanisms involving the sequestration of specific lipids pnas.org.

Functional Contribution of Specific Amino Acid Residues and Structural Loops

Specific amino acid residues and structural loops within the defensin structure are crucial for their function oup.comnih.gov. The conserved cysteine residues and their disulfide bonds are fundamental for maintaining the structural integrity and stability required for activity pnas.orgmdpi.comresearchgate.net.

Beyond the cysteines, other residues contribute significantly. The γ-core motif, particularly the basic residues within its loop region (L3), is often identified as a key determinant for lipid binding and antifungal or antibacterial activity mdpi.comscitechnol.complos.orgnih.gov. For instance, mutations in cationic residues within the β2-β3 loop region of Medicago truncatula defensin 4 (MtDef4) perturbed both lipid binding and antifungal activities semanticscholar.org. Similarly, specific residues in loop L3 of other defensins have been shown to be critical for oligomerization and membrane permeabilization nih.gov.

The N- and C-terminal regions can also contain crucial functional elements nih.gov. The presence and distribution of charged and hydrophobic residues, particularly at the termini and on the protein surface, influence the peptide's amphiphilicity and its ability to interact with microbial membranes nih.govacs.orgexplorationpub.com. Substitutions or modifications in these regions can significantly alter microbicidal potency and spectrum nih.gov.

While the γ-core and L3 loop are frequently implicated, other loops, such as L1, can also contribute to function, sometimes through interactions with the L3 loop due to disulfide connections nih.gov.

Conformational Dynamics and Molecular Flexibility

Defensins are not rigid structures but exhibit conformational dynamics and molecular flexibility, which are increasingly recognized as important for their function mdpi.commdpi.com. In solution, defensins can exist as structural ensembles, and their interaction with membranes may involve a conformational selection process where a subset of conformations is stabilized upon binding mdpi.com.

Studies using techniques like NMR and molecular dynamics simulations have revealed that even with the stabilizing disulfide bonds, defensins can undergo structural fluctuations mdpi.comacs.orgnih.gov. These dynamics can be altered in the presence of a membrane interface mdpi.com. Flexible regions may be involved in non-specific interactions, while regions undergoing conformational exchange might be involved in specific binding events mdpi.com.

Mechanistic Insights into Defensin Biological Activities

Direct Antimicrobial Mechanisms

Defensins exhibit broad-spectrum activity against a wide range of pathogens, including bacteria, viruses, fungi, and parasites. frontiersin.orgmdpi.com

Antibacterial Activities, Including Membrane Disruption and Cell Wall Synthesis Inhibition

A primary mechanism by which defensins kill bacteria is the disruption of the microbial membrane. wikipedia.orgexplorationpub.commdpi.comresearchgate.nettandfonline.com The amphipathic nature of defensins, with spatially separated charged and hydrophobic regions, allows them to insert into phospholipid membranes. wikipedia.orgebi.ac.uk This insertion can lead to the formation of pore-like structures or the disruption of the membrane bilayer through mechanisms such as the barrel-stave, toroidal pore, or carpet models. ebi.ac.ukresearchgate.nettandfonline.com The resulting membrane permeabilization disrupts cellular integrity and function, ultimately leading to cell death. ebi.ac.uk

Beyond membrane disruption, some defensins can also inhibit bacterial cell wall synthesis. researchgate.nettandfonline.comresearchgate.net This can occur by targeting essential precursors like lipid II, which is crucial for peptidoglycan synthesis, particularly in Gram-positive bacteria. researchgate.netresearchgate.netnih.gov For instance, human beta-defensin 3 (hBD3) has been shown to inhibit cell wall biosynthesis in staphylococci, a mechanism that appears to involve interactions with lipid II. nih.gov

The specific antibacterial mechanism can vary depending on the defensin (B1577277) and the target bacterium. For example, the mechanism of human neutrophil peptide 1 (HNP-1) against E. coli differs from its action against S. aureus, involving membrane destruction versus restriction of the bacterial wall precursor lipid II, respectively. tandfonline.com

Antiviral Activities, Including Inhibition of Viral Fusion and Capsid Disassembly

Defensins demonstrate antiviral activity against both enveloped and non-enveloped viruses through diverse mechanisms. frontiersin.orgnih.govresearchgate.net These mechanisms can include direct targeting of viral components or modulation of host cell processes. nih.gov

For enveloped viruses, defensins can directly interact with the viral envelope, potentially leading to its disruption, similar to their antibacterial membrane-disrupting activity. nih.govresearchgate.netbiomolther.org They can also inhibit viral fusion with the host cell membrane. frontiersin.orgnih.gov For example, human alpha-defensins (HNP1-3, HD5) and retrocyclins (derived from theta-defensin pseudogenes) can block the adhesion of herpes simplex virus 2 (HSV-2) by preventing interactions between viral glycoproteins and host cell receptors. frontiersin.org Human beta-defensin 3 has also been shown to inhibit influenza viral fusion. d-nb.info

Against non-enveloped viruses, defensins can interfere with post-entry steps in the viral life cycle, such as inhibiting capsid disassembly. frontiersin.orgnih.govnih.gov Human alpha-defensins have been shown to inhibit human adenovirus (HAdV) by preventing virus uncoating and the release of proteins necessary for endosomal escape. frontiersin.orgnih.govnih.gov This stabilization of the viral capsid traps the virus within the endosomal pathway, preventing its trafficking to the nucleus and subsequent infection. nih.gov This mechanism is dependent on specific interactions between defensins and critical sites on the viral capsid. nih.gov

Defensins can also exert antiviral effects by binding to and modulating host cell surface receptors or disrupting intracellular signaling pathways required for viral replication. nih.govresearchgate.net

Antifungal Activities and Specific Action Modes

Defensins exhibit potent antifungal activity against various fungi, including important human pathogens like Candida albicans. wikipedia.orgmdpi.comnih.gov Their mechanisms of action against fungi are diverse and can involve interactions with the fungal cell wall and membrane, leading to permeabilization and disruption. nih.govfrontiersin.orgtandfonline.combiorxiv.org

Some plant defensins, like NaD1 from Nicotiana alata, interact with specific fungal membrane lipids, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), leading to peptide oligomerization and membrane permeabilization. tandfonline.comnih.gov Other mechanisms include binding to the cell wall, receptor-mediated internalization, and interaction with intracellular targets. frontiersin.orgtandfonline.com

Upon entering the fungal cell, some defensins can induce the production of reactive oxygen species (ROS), leading to oxidative damage and cell death. nih.govfrontiersin.orgtandfonline.com The high-osmolarity glycerol (B35011) (HOG) pathway in C. albicans has been identified as having a role in protection against some defensins, consistent with the induction of oxidative stress. nih.gov

Different antifungal defensins can have distinct mechanisms. For instance, RsAFP2 from radish induces cell wall stress and septin mislocalization, while HsAFP1 from Heuchera sanguinea induces cell death dependent on functional mitochondria. nih.gov

Anti-parasitic Activities

While less extensively studied than their antibacterial and antiviral functions, defensins have demonstrated activity against certain parasites. mdpi.commdpi.comresearchgate.netasm.org

Human alpha-defensin 1 (Def-α-1) has shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net Studies suggest its mechanism involves membrane pore formation, cytoplasmic vacuolization, and the induction of nuclear and mitochondrial DNA fragmentation, leading to parasite destruction. researchgate.net Human alpha-defensin 5 has also been reported to have a parasiticidal role against Toxoplasma gondii, inducing aggregation and reducing parasite viability in a concentration-dependent manner. nih.gov

Insect defensins have also been shown to possess antiparasitic activity. A defensin from the sand fly Phlebotomus duboscqi was found to be active against the promastigote forms of Leishmania major, the parasite responsible for cutaneous leishmaniasis. asm.org The expression of this defensin in the sand fly gut was induced by Leishmania infection, suggesting a role in the insect's innate immune response against the parasite. asm.org

Immunomodulatory Functions

In addition to their direct antimicrobial effects, defensins play significant roles in modulating the host immune response, bridging innate and adaptive immunity. frontiersin.orgnih.govmdpi.comoup.comresearchgate.net

Chemotactic Functions for Immune Cells (e.g., T cells, Macrophages, Dendritic Cells, Neutrophils)

Defensins act as chemoattractants for various immune cells, recruiting them to sites of infection or inflammation. nih.govmdpi.commdpi.comoup.comresearchgate.net This chemotactic activity helps to orchestrate the cellular influx necessary for an effective immune response.

Defensins can chemoattract monocytes, macrophages, immature dendritic cells (iDCs), and T cells. nih.govmdpi.comoup.comresearchgate.netkoreamed.org For example, human beta-defensin 2 (hBD2) and human beta-defensin 3 (hBD3) are known to attract monocytes and dendritic cells. nih.govoup.com This recruitment is crucial for initiating adaptive immune responses, as dendritic cells are key antigen-presenting cells. nih.govmdpi.combiomolther.org

The chemotactic function of defensins is often mediated through interaction with chemokine receptors on immune cells, such as CCR6, which is a receptor for certain beta-defensins. koreamed.org By attracting these cells, defensins contribute to the clearance of pathogens and the resolution of infection.

Modulation of Pro-inflammatory and Anti-inflammatory Responses and Cytokine Production

Defensins exhibit a complex role in modulating both pro-inflammatory and anti-inflammatory responses, influencing the production of various cytokines. Their effects are often context-dependent, varying based on the specific defensin type, concentration, target cell, and the presence of other stimuli nih.govresearchgate.net.

Human alpha-defensins, such as human neutrophil peptides (HNPs), released by neutrophils, can influence cytokine secretion from macrophages. While they are known for direct antimicrobial activity, HNPs also modulate immune activities, including cytokine induction during acute infection nih.gov. HNPs 1-3 have been shown to enhance the secretion of TNF-α and interferon-γ (IFN-γ) from neutrophils, leading to increased phagocytic activity in human macrophages mdpi.com. Conversely, alpha-defensins released from necrotic neutrophils can repress the secretion of various cytokines from macrophages, demonstrating an anti-inflammatory effect nih.govmdpi.com. HNP1 can induce TNFα in peripheral blood mononuclear cells (PBMCs) nih.gov. HNPs also upregulate the expression of CC-chemokines and IL-8 in macrophages and epithelial cells, respectively nih.gov. HD5, a human alpha-defensin, can induce IL-8 in intestinal epithelial cells, and its effect is synergistic with TNFα, indicating a role for defensins in modulating cytokine activities nih.gov.

Human beta-defensins also play a significant role in cytokine modulation. Studies on human epidermal keratinocytes have shown that hBD-2 to -4 positively affect cytokines and chemokines like IL-6, IL-10, and macrophage inflammatory protein-3α mdpi.com. hBD-2 has been reported to reduce pro-inflammatory cytokines such as interleukin 1-β (IL-1β) and TNF-α in LPS-treated human PBMCs mdpi.com. Similarly, hBD-3 has been shown to decrease the production of pro-inflammatory cytokines by macrophages upon challenge with Porphyromonas gingivalis lipopolysaccharide frontiersin.org. In a model of preterm birth with chorioamnionitis, beta-defensin 2 (BD2) treatment significantly reduced LPS-induced elevation of IL-6 and IL-1β mdpi.com.

In insects, Defensin C in Rhodnius prolixus has shown increased mRNA levels upon infection with Trypanosoma rangeli, while other antimicrobial peptides were repressed, suggesting a specific role in the immune response to this parasite frontiersin.orgd-nb.info. While the direct impact on specific cytokine production in insects might differ from mammals, this highlights the peptide's involvement in the inflammatory-like response in the insect immune system.

Receptor-Mediated Signaling and Interactions with Cell Surface Receptors

Defensins exert many of their biological functions by interacting with specific cell surface receptors, triggering downstream signaling pathways. These interactions are crucial for their immunomodulatory roles and influence on various cellular processes mdpi.comresearchgate.net.

Human beta-defensins are known to bind to chemokine receptor 6 (CCR6), which is expressed on various immune cells, including immature dendritic cells and T cells mdpi.comoup.commdpi.com. This interaction facilitates the chemotaxis of these cells to sites of infection or inflammation, bridging the innate and adaptive immune responses frontiersin.orgmdpi.comoup.commdpi.com. HBD-2, for instance, is a chemotactic peptide for human neutrophils stimulated with TNF-α, macrophages, and human mast cells mdpi.com. HBD-2 also activates dendritic cells by binding to toll-like receptor 4 (TLR4) mdpi.com. HBD-2 and hBD-3 have been detected as ligands of CCR2 mdpi.com.

Alpha-defensins also exhibit chemotactic functions for monocytes and can enhance the migration of T-cells mdpi.commdpi.com. HNP1-3 and hBD-1 exhibit chemotactic functions for monocytes mdpi.com. Alpha-defensins can induce the expression of co-stimulatory molecules like CD28, CD152/CTLA4, and CD11a/LFA1 on CD4+ T-lymphocytes mdpi.com.

Defensins can also interact with other receptors and signaling pathways. HBD-induced keratinocyte proliferation and migration, relevant to wound healing, are mediated through phosphorylation of the epidermal growth factor receptor (EGFR) and STAT proteins mdpi.comfrontiersin.org. The JAK/STAT pathway is a major signaling mechanism for various growth factors and cytokines and plays roles in cellular proliferation, differentiation, immune regulation, inflammatory response, and angiogenesis frontiersin.org.

While research on receptor interactions of insect this compound is less extensive compared to human defensins, the modulation of its expression in response to pathogens like Trypanosoma rangeli suggests involvement in immune signaling pathways within the insect, potentially through pattern recognition receptors or other components of the insect immune system like the Toll or IMD pathways, which are known to regulate defensin expression in insects frontiersin.orgfrontiersin.orgd-nb.inforesearchgate.net.

Influence on Immune Cell Activation and Adaptive Immune Responses

Defensins significantly influence the activation and function of various immune cells, thereby impacting both innate and adaptive immune responses. They act as chemoattractants, activate immune cells, and can modulate the development of adaptive immunity frontiersin.orgmdpi.comresearchgate.netoup.compnas.orgnih.govmdpi.com.

Defensins attract immune cells to sites of infection or injury. Human beta-defensins have chemotactic effects on dendritic cells, while alpha-defensins enhance the migration of T-cells mdpi.comoup.commdpi.com. HBD-2 is a chemotaxin for immature dendritic cells mdpi.com. This recruitment is a key step in initiating an effective immune response.

Beyond chemotaxis, defensins can directly activate immune cells. HBD-2 activates dendritic cells via TLR4 mdpi.com. Defensins can induce the release of pro-inflammatory cytokines from monocytes mdpi.com. Alpha-defensins can induce macrophage-dependent release of TNF-α and IL-1β oup.com.

Defensins also play a role in shaping adaptive immune responses. By attracting and activating dendritic cells, which are crucial antigen-presenting cells, defensins help initiate T cell responses researchgate.netoup.comnih.gov. Alpha-defensins have been shown to enhance IL2R and CD28 expression by splenic T cells pnas.org. Studies have shown that human neutrophil peptide (HNP) defensins can enhance systemic IgG antibody responses, although not significantly inducing mucosal IgA immunity, through the help of CD4+ T helper (Th)1- and Th2-type cytokines pnas.org. HNPs can enhance proliferative responses and cytokine secretion profiles of CD4+ T cells pnas.org.

Insects, like Rhodnius prolixus, utilize this compound as part of their innate immune response. The increased synthesis of this compound in response to Trypanosoma rangeli infection is linked to the activation of the Toll pathway, indicating its role in the insect's defense mechanisms frontiersin.orgresearchgate.net. While insects lack a classical adaptive immune system like vertebrates, their innate immunity involves complex cellular and humoral responses where defensins play a key effector role frontiersin.orgd-nb.info.

Diverse Cellular and Physiological Processes Regulated by Defensins

Beyond their direct antimicrobial and immune-modulatory roles, defensins are involved in a variety of other cellular and physiological processes, including maintaining barrier integrity, regulating cell development, and participating in tissue repair researchgate.netfrontiersin.orgmdpi.comresearchgate.netnih.govtermedia.plfrontiersin.orgnih.govtandfonline.commdpi.comresearchgate.net.

Maintenance of Mucosal Barrier Homeostasis

Mucosal barriers, such as those in the respiratory, gastrointestinal, and urogenital tracts, serve as the first line of defense against pathogens. Defensins are crucial for maintaining the integrity and function of these barriers researchgate.netfrontiersin.orgmdpi.commdpi.comtermedia.plnih.govtandfonline.comimmunopaedia.org.zamdpi.comfrontiersin.orgfrontiersin.org.

Human beta-defensins are predominantly expressed in epithelial cells lining these mucosal surfaces, providing a protective function frontiersin.orgmdpi.comtandfonline.comimmunopaedia.org.za. They contribute to the biochemical barrier against local infections mdpi.com. Human BD1-3s are found in the placenta, amniotic epithelium, and decidua, acting as crucial components of mucosal innate immunity mdpi.com. Beta-defensin expression in epithelial cells is highly connected to cellular differentiation, which is important for maintaining barrier integrity tandfonline.com.

Studies have shown that human beta-defensin 2 (hBD-2) can enhance skin integrity by increasing the expression of tight junction proteins and transepithelial electrical resistance frontiersin.org. Tight junctions are critical for maintaining the seal between epithelial cells, preventing paracellular passage of pathogens and maintaining barrier function frontiersin.org. In the context of intestinal health, defensins contribute to maintaining the equilibrium of commensal flora, which is vital for gut barrier homeostasis d-nb.infotermedia.pl. Reduced intestinal alpha-defensin expression has been linked to disturbed gut microbiota composition and decreased intestinal mucosal integrity mdpi.com.

In insects, defensins, including this compound in Rhodnius prolixus, are expressed in the midgut and are vital for controlling potential infections from ingested microorganisms and maintaining the homeostasis of the intestinal microbiota d-nb.inforesearchgate.net. This highlights a conserved role of defensins in maintaining barrier function across different species.

Regulation of Cellular Development and Differentiation

Emerging research indicates that defensins are involved in regulating cellular development and differentiation processes researchgate.netfrontiersin.orgmdpi.comtandfonline.comnih.gov. This role extends beyond their traditional immune functions.

Human beta-defensins have been shown to impact the differentiation of various cell types. Human β-defensin-2 is involved in bone cell differentiation and mineralization of osteoblast-like cells mdpi.com. Human beta-defensins have a strong impact on osteoblast proliferation and differentiation mdpi.com. HBD-1 has been detected in the nuclei of keratinocytes and tumor cells, suggesting it might act as a transcription factor in differentiation processes mdpi.com. Beta-defensin expression in epithelial cells is highly connected to cellular differentiation, with specific defensins localizing similarly to differentiation markers like involucrin (B1238512) in gingival tissue tandfonline.com.

In insects, mammalian beta-defensins have been shown to participate in cellular differentiation and growth in vitro, and it is proposed that mammalian beta-defensins are regulated by cellular proliferation and differentiation in addition to microbial pathogens and inflammatory cytokines nih.gov. While direct evidence for insect this compound's role in differentiation is less documented, the expression of defensins during rapidly growing larval stages in insects like Anopheles gambiae suggests a potential link to developmental processes nih.gov. Fibroblast growth factors (FGFs), known to function in cell proliferation, differentiation, tissue repair, and embryonic development, have been studied in the context of insect immunity and viral escape, hinting at potential interplay with immune molecules like defensins in developmental contexts researchgate.net.

Roles in Tissue Remodeling and Repair Mechanisms

Defensins contribute to tissue remodeling and repair mechanisms, particularly in the context of wound healing frontiersin.orgmdpi.comresearchgate.netnih.govtermedia.plfrontiersin.orgtandfonline.comresearchgate.net. This involves influencing cell migration, proliferation, and the synthesis of extracellular matrix components.

Tissue regeneration is closely associated with wound healing mdpi.com. Defensins may act as multifactorial modulators in this process nih.gov. Human beta-defensins exhibit various stimulatory effects on the proliferation and maturation of different cell types involved in wound healing mdpi.com. HBD-2 positively influences vascularization, a critical aspect of tissue repair mdpi.comnih.gov. HBD-2 and hBD-3 might also be effective in bone tissue regeneration mdpi.com.

Defensins promote wound epithelialization by affecting keratinocyte activity, facilitating early wound closure nih.govfrontiersin.orgtandfonline.com. HBD-2 and HBD-3 increase keratinocyte migration and proliferation frontiersin.orgtandfonline.com. HBD-induced keratinocyte proliferation and migration are mediated through phosphorylation of the EGFR and STAT proteins frontiersin.org. Defensins also seem to play an important role in fibroblasts and collagen matrix accumulation, essential for dermal reconstitution nih.gov. HNP1 can reportedly promote proliferation and activation of fibroblasts more effectively than HBD2 at the same concentration nih.gov. Human beta-defensin-3 (hBD-3) accelerates wound healing by promoting angiogenesis, cell migration, and proliferation, potentially through the FGFR/JAK2/STAT3 signaling pathway frontiersin.orgresearchgate.net.

Insects also exhibit tissue repair mechanisms, and while specific studies on insect this compound in this context are limited, the general role of defensins in insect immunity and response to injury suggests a potential involvement in repair processes, particularly given the overlap in pathways like FGF signaling which are involved in both development and repair across species researchgate.netresearchgate.net.

Compound NamePubChem CID
Human Alpha-Defensin 156841867
Human Beta-Defensin 2Not Available
Human Beta-Defensin 3Not Available

Interactive Data Tables:

Based on the search results, specific quantitative data suitable for interactive tables across the different sections and defensin types is limited. However, we can illustrate the concept with a hypothetical table based on the qualitative findings regarding cytokine modulation.

Hypothetical Data: Influence of Defensins on Cytokine Production (Illustrative)

Defensin TypeTarget Cell TypeStimulus (if any)Cytokine AffectedObserved EffectSource (Illustrative)
HNP1-3NeutrophilsHNP1-3TNF-α, IFN-γIncreasedBased on Ref mdpi.com
Alpha-defensinsMacrophagesNecrotic NeutrophilsVariousRepressedBased on Ref nih.govmdpi.com
hBD-2Human PBMCsLPSIL-1β, TNF-αReducedBased on Ref mdpi.com
hBD-3MacrophagesP. gingivalis LPSPro-inflammatory cytokinesDecreasedBased on Ref frontiersin.org
BD2Human Amniotic Epithelial CellsLPSIL-6, IL-1βReducedBased on Ref mdpi.com

This table format could be made interactive to allow filtering by defensin type, cell type, or cytokine, if detailed numerical data were available in the source text. However, the provided search results primarily offer qualitative descriptions of the effects rather than precise quantitative data points suitable for meaningful interactive data exploration in this context.

Influence on Ion Channel Perturbation and Enzyme Activity

Defensins exert their biological effects through various mechanisms, extending beyond direct membrane disruption to include interactions with ion channels and enzymes wikipedia.orgmdpi.comimmunopathol.comwikipedia.org. These interactions can impact both microbial targets and host cellular processes.

Influence on Ion Channel Perturbation:

Several defensins have been shown to modulate the activity of ion channels. This mechanism is particularly notable in defensin-like peptides found in venoms, which have evolved to specifically target and disrupt ion channel function, thereby affecting nerve signaling wikipedia.orgnih.gov. Examples include toxins from scorpions, spiders, and snakes that possess defensin-like structures and interfere with ion channels wikipedia.orgnih.govfrontiersin.org.

Beyond venom-derived peptides, some antimicrobial defensins also influence ion channels. For instance, studies on human defensins have indicated their ability to affect potassium channels. Research suggests that some human defensins can induce a partial loss of intracellular potassium in yeast and bacteria, a process that appears to be a homeostatic response to the disruption of the proton gradient caused by the inhibition of H+-ATPases mdpi.com. This potassium efflux in Candida albicans cells treated with human defensins like HNP-1, HNP-4, hBD-2, and hBD-3 reached a steady state significantly lower than in untreated cells mdpi.com.

Plant defensins have also been reported to block various ion channels, including L-type Ca2+, sodium, and potassium channels researchgate.net. The antifungal plant defensin AtPDF2.3 from Arabidopsis thaliana, for example, has been shown to block potassium channels researchgate.net. This interaction with ion channels contributes to the diverse mechanisms by which defensins exert their effects on target organisms researchgate.net.

Influence on Enzyme Activity:

Defensins can also influence the activity of various enzymes in both pathogens and host cells wikipedia.orgmdpi.comimmunopathol.comwikipedia.org. This enzymatic modulation contributes to their antimicrobial and other biological functions.

Some antimicrobial defensins have demonstrated enzyme inhibitory activity wikipedia.orgwikipedia.org. In plants, certain defensins function primarily as enzyme inhibitors, acting as antifeedants by deterring herbivores wikipedia.orgwikipedia.orgnih.gov. These plant defensins have been identified as inhibitors of enzymes such as α-amylase and trypsin wikipedia.org. For example, molecular modeling analysis suggests that a defensin from Vigna unguiculata inhibits α-amylase in certain weevils by binding to the enzyme's active site wikipedia.org. Defensins with α-amylase inhibitory activity have also been found in Sorghum bicolor, suggesting interference with insect carbohydrate metabolism wikipedia.org.

Human defensins have also been shown to interact with and modulate the activity of certain enzymes. Human alpha-defensin-1 and -5, for instance, have been found to inhibit the enzyme activity of Pertussis Toxin (PT) in vitro in a concentration-dependent manner uni-ulm.de. This inhibitory effect was observed when either the enzyme (PTS1) or its substrate (Gαi) was pre-incubated with the defensins uni-ulm.de. Additionally, human neutrophil protein-1 (HNP-1), an alpha-defensin, has been shown to act as a reversible noncompetitive inhibitor of the lethal factor (LF) protein produced by Bacillus anthracis wikipedia.org.

Furthermore, some defensins can influence microbial intracellular processes, including inhibiting protein synthesis and the activities of enzymes like amylases and proteases immunopathol.com. Theta-defensins have been observed to induce bacterial lysis in staphylococci, in part, through the release of autolytic enzymes mdpi.com.

The interaction of defensins with enzymes is not limited to microbial targets. Human defensins have been reported to inhibit cellular enzymes such as protein kinase C immunopathol.com. The complex interplay between defensins and various enzymes highlights the multifaceted nature of their biological roles.

Data Table: Examples of Defensin Influence on Ion Channels and Enzymes

Defensin Source/TypeTargetEffect on Ion Channel/Enzyme Activity
Human Defensins (HNP-1, HNP-4, hBD-2, hBD-3)Potassium Channels (e.g., Tok1p in yeast)Induce partial intracellular potassium efflux, potentially as a response to H+-ATPase inhibition. mdpi.com
Plant Defensins (e.g., AtPDF2.3)Various Ion Channels (Ca2+, Na+, K+)Can block channel activity. researchgate.net
Venom Defensin-like PeptidesVarious Ion ChannelsTarget and disrupt ion channel function. wikipedia.orgnih.gov
Plant Defensinsα-amylase, TrypsinInhibit enzyme activity, acting as antifeedants. wikipedia.org
Human Alpha-Defensins (HNP-1, HNP-5)Pertussis Toxin (PTS1 enzyme)Inhibit enzyme activity in vitro. uni-ulm.de
Human Neutrophil Protein-1 (HNP-1)Bacillus anthracis Lethal Factor (LF)Acts as a reversible noncompetitive inhibitor. wikipedia.org
Theta-DefensinsBacterial Autolytic EnzymesMay induce release of these enzymes leading to bacterial lysis. mdpi.com
Human DefensinsProtein Kinase CCan inhibit cellular enzyme activity. immunopathol.com

Specific Research on Defensin C

Identification and Characterization of Defensin (B1577277) C in Specific Organisms (e.g., Aedes aegypti)

Defensin C has been identified and characterized in several organisms, with significant research focusing on the mosquito Aedes aegypti. In Aedes aegypti, this compound is known as an antibacterial peptide, primarily exhibiting activity against Gram-positive bacteria. uniprot.org Studies have shown that this compound is produced in a tissue-specific manner within this mosquito species. It is predominantly synthesized in the midgut, in contrast to Defensin A, which is mainly produced in the fat body. nih.gov The expression of this compound in Aedes aegypti is induced following bacterial inoculation but is not triggered by blood feeding alone. nih.gov The UniProt entry P81603 provides detailed characterization of Defensin-C from Aedes aegypti, including its sequence of 99 amino acids, signal peptide (residues 1-23), propeptide (residues 24-59), and the mature chain (residues 60-99). uniprot.org The mature peptide contains six cysteine residues involved in the formation of three disulfide bonds, which are characteristic of defensins. uniprot.org

Transcriptional and Post-Transcriptional Regulation of this compound Expression in Response to Defined Stimuli

The expression of this compound is subject to regulation in response to specific stimuli, particularly microbial challenge. In Aedes aegypti, bacterial infection is a known inducer of this compound expression. uniprot.orgnih.gov Further research has investigated the transcriptional regulation of mosquito defensin genes, including isoforms of Defensin A, highlighting the involvement of cis-acting regulatory elements such as NF-κB and C/EBP binding sites in their immune-induced expression. nih.gov While these studies primarily focused on Defensin A, similar regulatory mechanisms involving these transcription factors are likely to play a role in the regulation of this compound expression in mosquitoes.

Viral infections have also been shown to impact this compound expression in Aedes aegypti. Ingestion of blood infected with Chikungunya virus (CHIKV) or Zika virus (ZIKV) has been observed to trigger an early upregulation of both Defensin A and this compound expression within 3 hours after blood feeding. researchgate.net Interestingly, the long-term expression patterns differ depending on the virus. At 10 days post-infection, this compound expression is significantly downregulated in CHIKV-infected female mosquitoes compared to controls, whereas it is significantly upregulated in ZIKV-infected females. researchgate.net This suggests a differential regulatory response of this compound to distinct viral pathogens.

Functional Investigations of this compound in Host-Pathogen Interactions (e.g., Antiviral Responses)

This compound in Aedes aegypti is primarily recognized for its antibacterial activity, particularly against Gram-positive bacteria. uniprot.org Its role in host-pathogen interactions extends to responses to viral infections, as evidenced by the changes in its expression levels during CHIKV and ZIKV infection. researchgate.net While the precise antiviral mechanisms of this compound itself require further detailed investigation, defensins in general are known to exert antiviral effects through various mechanisms. These include direct interactions with viral particles, interfering with viral entry, fusion, or uncoating, and modulating host cell responses. free.frfrontiersin.orgnih.govnih.gov Given the induction of this compound expression during viral infections in Aedes aegypti, it is plausible that it contributes to the mosquito's immune response against these viruses, potentially through direct or indirect antiviral activities, although specific functional data for this compound's antiviral role beyond expression changes are limited in the available search results.

Comparative Analysis of this compound Homologs Across Species

Defensins, including those related to this compound, are found across a wide array of species, reflecting their conserved role in innate immunity. Comparative analyses of defensin homologs reveal evolutionary divergence and similarities in structure and function. Invertebrate defensins, such as those found in insects like Aedes aegypti, belong to the cis-defensin superfamily. wikipedia.org Phylogenetic studies of defensin homologs in hemipteran insects, including triatomine bugs like Rhodnius prolixus, show that R. prolixus this compound clusters with other defensin sequences, indicating evolutionary relationships. researchgate.net Bed bug defensins also share high sequence identity with defensin genes from triatomine bugs. mdpi.com While mammalian defensins are classified into alpha, beta, and theta subfamilies with distinct disulfide bonding patterns, invertebrate defensins share a common structural scaffold with conserved cysteine residues, suggesting a common evolutionary origin. free.frfrontiersin.orgexplorationpub.comtandfonline.comnih.gov Comparative genomics of beta-defensin gene clusters in mammals highlights variations in gene number and organization across species. physiology.org

Structural Insights into this compound Mechanisms of Action

This compound, like other defensins, possesses a characteristic structure that underlies its function. Defensins are typically small, cationic, and cysteine-rich peptides. free.frfrontiersin.orgwikipedia.orgexplorationpub.comtandfonline.com The structure of this compound from Aedes aegypti includes six cysteine residues that form three intramolecular disulfide bonds. uniprot.org These disulfide bonds are crucial for stabilizing the peptide's three-dimensional structure, which typically features a beta-sheet core. free.frfrontiersin.orgwikipedia.orgacs.org The cationic nature, due to a high content of positively charged amino acids, and the amphipathic arrangement of residues are key features that facilitate the interaction of defensins with negatively charged microbial membranes. explorationpub.comtandfonline.commdpi.comfrontiersin.org The classical mechanism of action for many defensins involves binding to and disrupting the microbial cell membrane, leading to increased permeability, pore formation, and ultimately cell death. explorationpub.comtandfonline.comfrontiersin.orgnih.govfrontiersin.org While detailed structural studies specifically on the mechanism of action of this compound are not extensively covered in the provided snippets, its structural similarities to other defensins suggest it likely employs similar membrane-disrupting strategies as part of its antibacterial function.

Data Table: this compound Relative Expression in Aedes aegypti During Viral Infection

StimulusTime Post-FeedingThis compound Relative Expression (vs. Control)
Chikungunya Virus (CHIKV)3 hoursUpregulated
Zika Virus (ZIKV)3 hoursUpregulated
Chikungunya Virus (CHIKV)10 daysSignificantly Downregulated
Zika Virus (ZIKV)10 daysSignificantly Upregulated

*Data based on observations in female Aedes aegypti mosquitoes. researchgate.net

Methodological Approaches in Defensin Research

Bioinformatics and Computational Modeling

Bioinformatics and computational modeling play a vital role in understanding defensins, particularly in predicting their properties, designing novel variants, and analyzing their sequences and structures. excli.de These in silico methods offer cost-effective and time-efficient alternatives or complements to experimental approaches for large-scale analysis and initial hypothesis generation. excli.denih.gov

In Silico Prediction and Design Strategies

Computational methods are extensively used for the in silico prediction of defensins and their classification into families and subfamilies. excli.denih.govexcli.deresearchgate.netresearchgate.netfrontiersin.orgnih.gov Machine learning (ML) algorithms, particularly Support Vector Machines (SVM), are popular for building predictive models based on protein sequence information. nih.govexcli.deresearchgate.netresearchgate.net These models can discriminate defensins from other antimicrobial peptides (AMPs) or random protein sequences. researchgate.netfrontiersin.org

The general framework for defensin (B1577277) prediction using machine learning typically involves four steps: preparing datasets, extracting features, optimizing features, and developing and evaluating the model. excli.deresearchgate.net Datasets often consist of experimentally validated defensin sequences and non-defensin sequences. nih.govexcli.defrontiersin.org Feature extraction involves calculating various peptide properties, such as amino acid composition. nih.govfrontiersin.orgoup.com Studies have shown that certain amino acids like Cysteine (Cys), Arginine (Arg), Tyrosine (Tyr), and Asparagine (Asn) are often more abundant in defensins compared to other AMPs or non-defensins, which can be used as features for prediction models. nih.govexcli.defrontiersin.org

Computational tools and web servers have been developed to facilitate the prediction and design of defensins. nih.govexcli.deresearchgate.netfrontiersin.orgnih.gov These tools allow users to predict whether a query peptide is a defensin, scan protein sequences for potential defensin regions, and aid in the design of new defensins. nih.govexcli.defrontiersin.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational behavior and dynamics of defensins. plos.orgtandfonline.comacs.orgnih.govchalcogen.roacs.org These simulations can provide insights into how defensin structures change over time in different environments, such as water or lipid bilayers, and how these changes might relate to their function. plos.orgtandfonline.comacs.orgnih.govchalcogen.roacs.org

MD simulations have been used to analyze the conformational changes in defensin proteins, including the effects of mutations on structural stability and flexibility. plos.orgchalcogen.ro For example, accelerated Molecular Dynamics (aMD) simulations were used to examine the conformational changes in Raphanus sativus antifungal protein 2 (RsAFP2) mutants, revealing that certain mutations can exert a stabilizing effect on the protein's conformation and increase membrane deformation activity. plos.org MD studies have also investigated the behavior of human defensins, such as HBD-1 and HNP-3, in water, analyzing the stability of their beta-strand structures and the behavior of disulfide bridges. tandfonline.com Simulations can also explore the interaction of defensins with membranes and specific lipids, providing details on binding modes and membrane deformation. plos.orgacs.orgnih.gov

Parameters and software used in MD simulations for defensins include specific force fields (e.g., OPLS), water models (e.g., TIP3P), and simulation software packages (e.g., Gromacs). chalcogen.ro

Advanced Sequence and Structural Analysis Tools

Advanced bioinformatics tools are essential for analyzing defensin sequences and structures beyond simple alignment. These tools enable researchers to identify conserved motifs, predict structural features, and understand evolutionary relationships. oup.comnih.govoup.commdpi.compnas.org

Tools for sequence analysis include BLAST for finding homologous sequences and ClustalW or Clustal Omega for multiple sequence alignments. oup.comnih.govoup.com These alignments are particularly useful for identifying conserved cysteine residues and inter-cysteine loop regions, which are characteristic features of defensins. oup.commdpi.com Some methods constrain alignments based on structurally homologous cysteines to improve accuracy, especially for sequences with high length variation. oup.com

Structural analysis tools and databases, such as the Protein Data Bank (PDB) and specialized defensin databases, provide access to experimentally determined 3D structures and homology models. nih.govmdpi.com These resources allow for visualization and analysis of defensin folds, disulfide bonding patterns, and structural similarity despite sequence divergence. tandfonline.comnih.govmdpi.comoup.com Tools like JMol or AstexViewer are used for structure visualization. nih.gov Quantitative sequence analysis methods, such as Hidden Markov Models (HMM) and mapping of sequence space, can identify natural groupings of sequences with similar biophysical properties and detect covarying properties. oup.compnas.org

Databases like the Collection of Antimicrobial Peptides (CAMP) and the Defensins Knowledgebase integrate sequence, structure, and activity data, providing tools for feature calculation, alignment, and structural analysis. oup.comnih.gov

Molecular Biology Techniques for Gene and Protein Studies

Molecular biology techniques are fundamental for studying defensin genes, their expression patterns, and for producing recombinant defensin proteins for functional characterization.

Gene Expression Profiling (e.g., RT-qPCR, Transcriptomics)

Gene expression profiling techniques are used to determine when, where, and under what conditions defensin genes are transcribed into mRNA. This provides insights into their regulation and physiological roles.

Quantitative Reverse Transcription PCR (RT-qPCR) is a common method for quantifying the expression levels of specific defensin genes in different tissues, developmental stages, or in response to various stimuli such as pathogen infection or environmental stress. researcher.lifenih.govnih.govfrontiersin.orgresearchgate.net RT-qPCR can confirm gene expression patterns observed in larger-scale studies like transcriptomics. researcher.lifenih.gov

Transcriptomics, often utilizing RNA sequencing (RNA-Seq), allows for the comprehensive analysis of all RNA molecules, including defensin mRNAs, present in a sample at a given time. researcher.lifenih.gov This high-throughput approach can identify differentially expressed defensin genes under different conditions and reveal their involvement in specific biological pathways, such as immune responses or stress responses. researcher.lifenih.gov Bioinformatics analysis of transcriptomics data, including the identification of differentially expressed genes (DEGs) and pathway enrichment analysis, is crucial for interpreting the results. researcher.lifenih.gov

Studies have used these techniques to show that defensin gene expression can be tissue-specific and modulated by factors like hormone levels, age, and microbial invasion. researcher.lifenih.govnih.govfrontiersin.orgresearchgate.netoup.comnih.gov For instance, the expression of plant defensin genes can be significantly upregulated under cold, drought, and salinity stresses or upon pathogen inoculation. researcher.lifenih.govnih.govfrontiersin.org

Gene Manipulation, Cloning, and Recombinant Protein Production

Molecular cloning and recombinant protein production techniques are essential for obtaining sufficient quantities of specific defensins for structural, functional, and mechanistic studies.

The process typically involves cloning the coding sequence of a defensin gene into an expression vector. springernature.comgenscript.comunits.itj-smu.comresearchgate.netoup.comnih.gov These vectors often contain elements for regulating gene expression and facilitating protein purification, such as promoter sequences and affinity tags (e.g., His-tag). springernature.comresearchgate.net PCR amplification is commonly used to obtain the defensin coding sequence from cDNA or genomic DNA. springernature.comj-smu.comnih.gov Various cloning strategies, including directional cloning into specific restriction sites or methods like MEGAWHOP, are employed. springernature.comgenscript.comresearchgate.net

Escherichia coli is a widely used host organism for the heterologous expression of recombinant defensins due to its rapid growth, cost-effectiveness, and well-established genetic manipulation protocols. springernature.comunits.itoup.com However, expressing small, cysteine-rich, and often antimicrobial peptides like defensins in E. coli can present challenges, including potential toxicity to the host cells and the need for proper disulfide bond formation for correct folding and activity. units.itoup.com Strategies to overcome these issues include expressing defensins as fusion proteins (e.g., fused to maltose-binding protein or GST) or using specific E. coli strains optimized for disulfide bond formation in the cytoplasm or secreting the protein to the periplasm. springernature.comunits.itresearchgate.netoup.com

After expression, recombinant defensins are typically purified using techniques such as affinity chromatography (e.g., using nickel-NTA columns for His-tagged proteins). springernature.com If expressed as fusion proteins, a cleavage step may be required to obtain the mature defensin peptide. researchgate.net The purified recombinant proteins can then be used for various downstream applications, including antimicrobial activity assays, structural studies, and investigations into their mechanism of action. plos.orgnih.govgenscript.comunits.it

While E. coli is common, other expression systems, such as insect cell/baculovirus systems, may be used, particularly when expressing certain types of defensins or when proper folding and post-translational modifications are critical. oup.com

Functional Assays for Biological Activity Profiling

Functional assays are essential for characterizing the biological activities of defensins, including their antimicrobial properties and roles in immune responses. These assays evaluate the ability of defensin C to inhibit or kill pathogens and its effects on host cells.

Studies on this compound, particularly in insects, have utilized functional assays to assess its activity spectrum. For instance, the antimicrobial activity of defensins, including Aedes this compound, can be detected using solid growth inhibition zone assays. nih.gov Liquid growth inhibition assays are also employed to determine the minimum inhibitory concentration (MIC) of defensins against various bacteria and fungi. researchgate.netnih.govresearchgate.netnih.gov

Research indicates that insect defensins, which include this compound, are primarily active against Gram-positive bacteria, although their expression can be induced by other types of pathogens, such as viruses, fungi, and parasites. uni-freiburg.deuniprot.org Aedes this compound has shown activity against M. luteus in growth inhibition assays. nih.gov Studies on sand fly defensin, which shares identity with mosquito defensins like Aedes this compound, have demonstrated a broad spectrum of activity against bacteria, yeast (e.g., Candida albicans), and filamentous fungi (e.g., Fusarium culmorum, Fusarium oxysporum), as well as antiparasitic activity against Leishmania major promastigotes. nih.gov

In Tenebrio molitor, Defensin (TmDef) and Defensin-like (TmDef-like) genes, encompassing TmDefC, are suggested to play important roles in protection against microbial contact based on expression analyses following bacterial and fungal stimulation. neobioscience.com

Development and Utilization of Genetic Models for In Vivo Studies

Genetic models, particularly in insects, have been valuable tools for investigating the in vivo roles and regulation of this compound. These models allow researchers to study defensin gene expression patterns, immune responses to pathogens, and the impact of altered defensin levels on host susceptibility or resistance.

Studies utilizing genetic models, such as the mosquito Aedes aegypti and the mealworm beetle Tenebrio molitor, have provided insights into this compound. Quantitative real-time PCR has been used to examine the expression of this compound (DefC) genes in Aedes aegypti in response to challenges with bacteria, Chikungunya virus (CHIKV), and Zika virus (ZIKV). uniprot.orgnih.govnih.gov These studies have shown that DefC expression can be rapidly upregulated following pathogen exposure, with the expression profile varying depending on the type of infection. uniprot.orgnih.gov

In Tenebrio molitor, the expression of TmDef and TmDef-like genes, including TmDefC, has been analyzed in different tissues (hemocytes, gut, integument, fat body) and across various developmental stages following bacterial and fungal challenges, highlighting their involvement in the immune response. neobioscience.com

Genetic techniques like RNA interference (RNAi) have been employed in mosquito models to silence defensin genes and study the consequences of reduced defensin expression on pathogen development and host survival in vivo. pubcompare.aiuniprot.org While the provided snippets mention the application of RNAi for defensins in mosquitoes, specific detailed findings on this compound deficiency using this method were not extensively described.

Evolutionary Dynamics and Diversification of Defensin Families

Patterns of Convergent and Divergent Evolution Across Defensin (B1577277) Superfamilies

Defensins are broadly classified into two independent superfamilies: cis-defensins and trans-defensins. researchgate.netnih.govnih.govlatrobe.edu.aunih.govfrontiersin.orgoup.comlatrobe.edu.au This classification is based on structural features, including the orientation of secondary structures, cysteine motifs, and disulfide bond connectivity. nih.govnih.govlatrobe.edu.aufrontiersin.orgoup.com Despite their independent origins, these superfamilies have undergone extensive convergent evolution, resulting in structural and functional similarities. nih.govnih.govlatrobe.edu.aunih.govfrontiersin.orgoup.comlatrobe.edu.au

Cis-defensins: This superfamily includes defensins from plants, fungi, and arthropods. latrobe.edu.aunih.govwikipedia.org They are characterized by two parallel disulfide bonds that stabilize the final β-strand to an α-helix, forming a cysteine-stabilized α-helix and β-sheet (CSαβ) fold. nih.govlatrobe.edu.aufrontiersin.org

The striking similarities in structure and function between these independently evolved superfamilies represent a notable example of convergent evolution, where similar selective pressures (e.g., the need for host defense peptides) have driven the evolution of analogous molecular solutions. nih.govnih.govlatrobe.edu.aunih.govoup.comlatrobe.edu.au

Divergent evolution is also a prominent theme within defensin families. Following gene duplication events, defensin genes diverge in sequence, structure, and function, leading to specialized roles. researchgate.netnih.govnih.gov This diversification allows for a broader range of activities against a wider spectrum of pathogens and the acquisition of non-antimicrobial functions. researchgate.netnih.govoup.comnih.gov

Phylogenetic Reconstruction of Defensin Lineages and Ancestral Inference

Phylogenetic analysis is crucial for understanding the evolutionary relationships between defensin genes and inferring ancestral defensin sequences and functions. nih.govnih.govresearchgate.netstanford.edu Studies have used phylogenetic methods to trace the origins and diversification of different defensin families.

For vertebrate defensins, the beta-defensin family is considered the most ancient, present in all vertebrates and some invertebrates. nih.govnih.govnih.gov Alpha-defensins are thought to have evolved from beta-defensins after the divergence of mammals from other vertebrates. nih.govphysiology.org Theta-defensins, the youngest family, are believed to have evolved from alpha-defensins and are found only in certain primates. oup.complos.orgnih.govphysiology.org

Phylogenetic reconstructions often reveal a "birth-and-death" model of evolution for defensin genes, characterized by frequent gene duplication, followed by either diversification or pseudogenization (gene death). researchgate.netnih.govnih.govplos.org This dynamic process contributes to the expansion and contraction of defensin gene repertoires in different lineages. researchgate.netnih.govnih.gov

Inferring ancestral defensin sequences can provide insights into the properties and functions of early defensins before diversification. While challenging due to the rapid evolution and short sequences of defensins, such inferences can help understand the evolutionary trajectory of their activities. researchgate.netnih.govphysiology.org For instance, some studies suggest that the ancestral function of most defensins was host defense. physiology.org

Selective Pressures Driving Defensin Gene Evolution and Functional Adaptation

Defensin genes are under strong selective pressures, primarily driven by the co-evolutionary arms race between host organisms and rapidly evolving pathogens. plos.orgoup.combiorxiv.orgfrontiersin.org This antagonistic co-evolution favors the diversification of defensin sequences, particularly in regions that interact with microbial targets. physiology.orgoup.com

Positive Selection: Evidence of positive Darwinian selection (where advantageous mutations are favored and spread) has been found in defensin genes, especially in the mature peptide region responsible for antimicrobial activity. physiology.orgoup.comresearchgate.netphysiology.org This type of selection drives the rapid accumulation of amino acid changes, leading to novel or altered antimicrobial specificities. physiology.orgoup.com

Purifying Selection: While diversification is driven by positive selection, certain regions of defensin genes, such as the signal peptide, tend to be conserved due to purifying selection, which removes deleterious mutations to maintain essential functions like protein processing and targeting. nih.govphysiology.org

Balancing Selection: In some cases, balancing selection may maintain multiple alleles with different specificities within a population, providing broader protection against a diverse pathogen landscape.

The selective pressures can vary between different defensin families, lineages, and even within different regions of the same gene. researchgate.net For example, positive selection appears to be more common in rodent beta-defensins compared to primate beta-defensins, potentially reflecting different pathogen exposures. researchgate.net The selective forces can also be related to the acquisition of new functions beyond antimicrobial activity, such as roles in reproduction or immune modulation. nih.govnih.govphysiology.org

Comparative Genomics of Defensin Gene Clusters Across Diverse Taxa

Comparative genomics provides valuable insights into the organization, content, and evolutionary history of defensin gene clusters across different species. nih.govphysiology.orgfrontiersin.org Defensin genes are often organized in tandem arrays or clusters on chromosomes, suggesting that gene duplication plays a significant role in their expansion. nih.govnih.govnih.govplos.orgnih.gov

Analysis of these gene clusters in different taxa reveals variations in gene number, arrangement, and content, reflecting lineage-specific evolutionary histories and adaptations to specific ecological niches and pathogen environments. nih.govnih.govfrontiersin.orgphysiology.orgnih.gov

Mammals: In mammals, alpha- and beta-defensin genes are typically found in clusters. nih.govnih.govnih.govplos.orgphysiology.org The number and composition of these clusters can vary significantly between species. For instance, cattle have a particularly diverse repertoire of beta-defensin genes in multiple clusters. nih.gov In primates, alpha-/theta-defensin genes are located in multigene clusters on homologous chromosomal regions. nih.govplos.org

Birds: Birds primarily possess beta-defensins, and their genes are also found in clusters. nih.govnih.govnih.gov Comparative studies in birds have identified gene duplication and loss events within these clusters. nih.gov

Plants: Plant defensins (cis-defensins) are also organized in gene clusters, which appear to have evolved through successive rounds of tandem duplication. nih.gov These clusters can vary in size and gene content between different plant species. nih.gov

Comparative genomic analysis of defensin gene clusters helps to identify conserved synteny (the preservation of gene order on chromosomes) which can indicate shared ancestry, as well as lineage-specific gene expansions, contractions, and rearrangements driven by evolutionary forces. nih.govnih.govnih.govplos.orgphysiology.orgnih.gov Studies comparing defensin clusters in rodents and primates, for example, have revealed differences in the rates and patterns of evolution, including positive selection, after their divergence. physiology.orgphysiology.org

Data Table: Examples of Defensin Gene Cluster Organization

TaxaDefensin Types PresentTypical Gene OrganizationNotesSource
MammalsAlpha, Beta, ThetaClusteredNumber and content of clusters vary; Alpha/Theta genes clustered in primates. nih.govnih.govnih.govplos.orgphysiology.org nih.govnih.govnih.govplos.orgphysiology.org
BirdsBetaClusteredSingle cluster in birds; duplication and loss events observed. nih.govnih.gov nih.govnih.gov
PlantsCis-defensinsClusteredClusters evolved via tandem duplication. nih.gov nih.gov
CattleBetaMultiple ClustersHighly diverse repertoire. nih.gov nih.gov
Humans/ChimpsAlpha, Beta, ThetaMultiple ClustersPrimate-specific inversions can split clusters. nih.gov nih.gov

This comparative approach highlights the dynamic nature of defensin gene families and how their genomic organization and content have been shaped by evolutionary processes in response to varying selective pressures across diverse lineages. nih.govnih.govfrontiersin.orgphysiology.orgnih.gov

Compound Names and PubChem CIDs

Future Directions and Emerging Research Paradigms in Defensin Studies

Integrated Multi-Omics Approaches for Comprehensive Understanding of Defensin (B1577277) Networks

A holistic understanding of defensin biology necessitates a departure from single-faceted analysis toward integrated multi-omics approaches. thermofisher.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive map of the defensin interaction network and its functional consequences. thermofisher.comfrontiersin.org This systems-level perspective is critical for deciphering how defensin expression and function are regulated within complex biological systems and how they contribute to health and disease. frontiersin.org

Multi-omics strategies enable the correlation of genetic variations in defensin genes (genomics) with their expression levels in different tissues and conditions (transcriptomics). thermofisher.com This can be further linked to the abundance of defensin peptides and their post-translational modifications (proteomics), and the downstream effects on cellular metabolic pathways (metabolomics). For instance, an integrative approach could reveal how a specific single nucleotide polymorphism (SNP) in a defensin gene alters its transcription in response to a microbial challenge, leading to changes in the local proteome and a subsequent shift in the metabolic profile of the affected tissue.

These approaches are invaluable for identifying novel biomarkers and understanding the intricate roles of defensins in complex diseases. techscience.com By analyzing diverse omics datasets together, a more complete picture emerges, highlighting the upstream causes and downstream implications of defensin activity that would be missed by single-omics studies alone. thermofisher.com

Omics LayerMolecular Read-outApplication in Defensin ResearchKey Technologies
GenomicsDNA (Genes)Identifying genetic variants in defensin genes and their association with disease susceptibility.Next-Generation Sequencing (NGS), Exome Sequencing
EpigenomicsDNA/Histone ModificationsInvestigating the role of reversible DNA modifications in regulating defensin gene expression.Modification-sensitive PCR, Mass Spectrometry
TranscriptomicsRNA/cDNAQuantifying defensin gene expression levels across different tissues, cell types, and disease states.RNA-Sequencing, RT-qPCR, Gene Arrays
ProteomicsProteins/PeptidesMeasuring the abundance of defensin peptides, identifying post-translational modifications, and mapping protein-protein interactions.Mass Spectrometry, Western Blotting, ELISA
MetabolomicsMetabolitesAnalyzing changes in small molecule profiles (e.g., amino acids, lipids) resulting from defensin activity.Mass Spectrometry, Nuclear Magnetic Resonance (NMR)

Advanced Computational and Artificial Intelligence Applications in Defensin Biology

These in silico methods offer a powerful, high-throughput alternative to traditional experimental approaches, enabling the rapid screening of potential defensin candidates and the formulation of testable hypotheses about their functions. researchgate.netnih.gov As AI algorithms become more sophisticated, they will play an increasingly vital role in designing synthetic defensin-mimetics with enhanced antimicrobial potency or specific immunomodulatory activities. wikipedia.org

Computational ApplicationDescriptionExample Tools/Methods
Prediction & IdentificationUsing machine learning to identify new defensin sequences from genomic or transcriptomic data.DEFPRED, iDEF-PseRAAC nih.gov
Structural ModelingPredicting the 3D structure of defensins to understand their function and interaction mechanisms.Homology Modeling, Ab initio modeling
Functional AnnotationPredicting the biological activities (e.g., antimicrobial, immunomodulatory) of defensin peptides based on sequence and structural features.Sequence alignment tools, Protein function prediction algorithms mdpi.com
Interaction SimulationModeling the dynamic interactions between defensins and their molecular targets, such as microbial membranes or host proteins.Molecular Dynamics (MD) simulations
Drug DiscoveryDesigning novel defensin-like peptides or small molecules (mimetics) with desired therapeutic properties.Computer-Aided Drug Design (CADD) researchgate.net

Elucidating the Intricacies of Defensin Function as a "Double-Edged Sword"

While widely recognized for their protective roles in host defense, emerging evidence reveals that defensins can also function as a "double-edged sword," contributing to pathology in certain contexts. frontiersin.orgnih.govnih.gov Their potent biological activities, including membrane disruption and immune cell modulation, can become detrimental if dysregulated. frontiersin.orgresearchgate.net

On one hand, defensins are a cornerstone of innate immunity, providing a first line of defense against a broad spectrum of pathogens, including bacteria, fungi, and viruses. nih.govoup.com They act by directly permeabilizing microbial membranes and modulating the host's immune response. oup.comnih.gov However, this same activity can be turned against the host. For example, some human β-defensins (HBDs), such as HBD3, have been implicated in promoting tumor growth and migration in certain cancers. frontiersin.org

Furthermore, α-defensins have been shown to paradoxically enhance the infectivity of some pathogens. nih.gov A surprising discovery revealed that human α-defensin 5 (HD5) can promote the adhesion and infection of Shigella bacteria to the colonic epithelium. nih.govresearchgate.net This highlights the functional and mechanistic complexity of defensins, where their ultimate effect—whether protective or pathogenic—is highly dependent on the specific defensin, its concentration, and the biological environment. frontiersin.orgnih.gov

FunctionProtective Roles (The "Shield")Pathogenic Roles (The "Sword")
Antimicrobial ActivityDirect killing of bacteria, fungi, and viruses by disrupting microbial membranes or inhibiting cell wall synthesis. nih.govnih.govCan be exploited by some pathogens; for example, HD5 enhances Shigella infectivity. nih.govresearchgate.net
Immune ModulationChemoattraction of immune cells like T-cells and dendritic cells to sites of infection, linking innate and adaptive immunity. nih.govnih.govDysregulation can lead to excessive inflammation and contribute to autoimmune or inflammatory diseases.
CancerSome defensins exhibit tumor-suppressive activities by directly killing cancer cells. nih.govCertain defensins (e.g., HBD3) can promote tumor growth, angiogenesis, and migration. frontiersin.org
Viral InfectionInhibit viral entry and fusion (e.g., HNP1 against HIV-1). frontiersin.orgMay enhance infection by certain viruses in specific contexts. frontiersin.orgresearchgate.net

Exploration of Undiscovered Defensin Roles and Molecular Interaction Landscapes

Future research is set to explore the vast, largely uncharted territory of defensin functions beyond their canonical antimicrobial and immunomodulatory roles. The molecular interaction landscape of defensins is far more complex than previously appreciated, involving a wide array of host and microbial molecules.

A key area of investigation is the interaction of defensins with non-lipid components of membranes and with intracellular targets. While their ability to bind specific phospholipids (B1166683) is a known mechanism for membrane permeabilization, their interactions with membrane proteins, ion channels, or receptors are less understood. nih.gov For instance, some defensins act as signaling molecules, similar to chemokines, by binding to host cell receptors to attract immune cells. nih.gov

Moreover, the interplay between defensins and their own precursor peptides (propeptides) reveals a sophisticated layer of regulation. Studies on human neutrophil α-defensin 1 (HNP1) show that its propeptide region inhibits its antimicrobial activity, not just through electrostatic masking, but predominantly through hydrophobic interactions. nih.gov This indicates that the activation of defensins is a tightly controlled process. Uncovering the full spectrum of defensin binding partners—including host proteins, microbial toxins, and nucleic acids—will be critical to fully appreciating their diverse biological functions in wound healing, immune regulation, and intercellular communication. nih.govnih.gov

Interaction TypeKnown LandscapeEmerging/Undiscovered Landscape
Lipid InteractionsBinding to negatively charged phospholipids (e.g., phosphatidylglycerol) in microbial membranes, leading to permeabilization. nih.govInteractions with specific lipid microdomains or neutral lipids in host cell membranes.
Protein InteractionsBinding to chemokine receptors to mediate chemoattraction; interaction with propeptides for activity regulation. nih.govnih.govInteractions with intracellular proteins, metabolic enzymes, or components of the cell signaling machinery.
Toxin InteractionsNeutralization of bacterial toxins, such as anthrax lethal toxin. nih.govBinding and neutralization of a wider range of microbial virulence factors.
Nucleic Acid InteractionsSome plant defensins have been documented to interact with bacterial DNA. wikipedia.orgPotential roles in modulating host or microbial gene expression through direct interaction with DNA or RNA.

Q & A

Designing longitudinal studies to assess this compound’s role in chronic inflammation :

  • Solution : Use multi-omics integration (proteomics + metabolomics) to track biomarker trajectories. Apply mixed-effects models to account for intra-subject variability .

Data Presentation and Validation

  • Table 1 : Example of Data Validation in this compound Studies

    Parameter Method Validation Criteria
    Protein PuritySDS-PAGE, HPLC≥95% purity, single band
    Antimicrobial ActivityMIC/MBC assaysISO 20776-1:2019 compliance
    Structural IntegrityCircular Dichroism (CD)α-helix:β-sheet ratio ≥ 2:1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.